molecular formula C23H32N2O6S2 B497491 1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine CAS No. 700852-08-0

1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine

Cat. No. B497491
CAS RN: 700852-08-0
M. Wt: 496.6g/mol
InChI Key: ASXMPAHCAOTCPX-UHFFFAOYSA-N
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Description

1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine, also known as BMS-204352, is a synthetic compound that belongs to the class of sulfonyl piperazine derivatives. It was first synthesized in the late 1990s and has since been studied for its potential applications in scientific research. BMS-204352 is a potent and selective inhibitor of the human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, which is involved in the conversion of inactive cortisone to active cortisol in the body.

Mechanism of Action

1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine works by binding to the active site of the 11β-HSD1 enzyme, preventing it from converting cortisone to cortisol. This leads to a decrease in cortisol levels and an increase in cortisone levels in the body. The exact mechanism of how this affects metabolic disorders is still under investigation, but it is thought to involve the regulation of glucose metabolism, insulin sensitivity, and inflammation.
Biochemical and Physiological Effects:
In animal studies, 1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine has been shown to reduce cortisol levels and improve glucose tolerance, insulin sensitivity, and lipid metabolism. It has also been shown to have anti-inflammatory effects and to protect against the development of atherosclerosis. However, the effects of 1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine in humans are still under investigation, and more clinical trials are needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine is its potency and selectivity for the 11β-HSD1 enzyme. This makes it a valuable tool for studying the role of this enzyme in metabolic disorders and for developing new therapies. However, one limitation of 1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine is its low solubility in water, which can make it difficult to administer in animal studies. It also has a short half-life in the body, which may limit its effectiveness in humans.

Future Directions

There are several future directions for the research on 1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine. One area of interest is the development of more potent and selective inhibitors of the 11β-HSD1 enzyme, which could lead to the development of new therapies for metabolic disorders. Another area of interest is the investigation of the effects of 1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine on other physiological processes, such as the immune system and the central nervous system. Finally, more clinical trials are needed to determine the safety and efficacy of 1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine in humans, and to identify potential side effects or interactions with other drugs.

Synthesis Methods

The synthesis of 1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine involves several steps, starting from the reaction of 2-methylpiperazine with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride and 1,2-dibromoethane to form the final product. The overall yield of the synthesis is around 20%, and the purity of the compound can be improved by recrystallization.

Scientific Research Applications

1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine has been extensively studied for its potential applications in scientific research, particularly in the field of endocrinology. The compound is a potent and selective inhibitor of the 11β-HSD1 enzyme, which is involved in the regulation of cortisol levels in the body. Elevated levels of cortisol have been linked to various metabolic disorders, such as obesity, diabetes, and cardiovascular disease. Therefore, inhibition of 11β-HSD1 has been proposed as a potential therapeutic strategy for these conditions.

properties

IUPAC Name

1,4-bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O6S2/c1-15-14-24(32(26,27)22-10-8-20(30-6)16(2)18(22)4)12-13-25(15)33(28,29)23-11-9-21(31-7)17(3)19(23)5/h8-11,15H,12-14H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXMPAHCAOTCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=C(C(=C(C=C2)OC)C)C)S(=O)(=O)C3=C(C(=C(C=C3)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine

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